molecular formula C20H19N5 B2873887 [1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine CAS No. 890885-73-1

[1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine

Cat. No.: B2873887
CAS No.: 890885-73-1
M. Wt: 329.407
InChI Key: RJACRQDNMBJSRF-UHFFFAOYSA-N
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Description

The compound 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is a pyrazolo-pyrimidine derivative characterized by a bicyclic heteroaromatic core. Its structure includes a 3,4-dimethylphenyl group at the pyrazole nitrogen and a 4-methylphenyl substituent on the amine moiety. This arrangement confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-13-4-7-16(8-5-13)24-19-18-11-23-25(20(18)22-12-21-19)17-9-6-14(2)15(3)10-17/h4-12H,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJACRQDNMBJSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Amino-1-(3,4-dimethylphenyl)pyrazole with β-Ketoesters

A widely applied method involves the cyclocondensation of 4-amino-1-(3,4-dimethylphenyl)pyrazole with ethyl 3-oxo-3-(4-methylphenyl)propanoate in acetic acid under reflux (Scheme 1). This one-pot reaction proceeds via enamine formation, followed by intramolecular cyclization to yield the pyrazolo[4,5-e]pyrimidin-7(4H)-one intermediate.

Reaction Conditions :

  • Solvent : Acetic acid (5 mL/mmol)
  • Temperature : 120°C (reflux)
  • Duration : 6–8 hours
  • Yield : 58–65%

Chlorination of the Pyrimidinone Intermediate

The 7-oxo group is replaced with chlorine using phosphorus oxychloride (POCl₃) and tetramethylammonium chloride (TMAC) as a catalyst. This step generates the key 4-chloropyrazolo[4,5-e]pyrimidine derivative, which is highly reactive toward nucleophilic substitution.

Optimized Protocol :

  • Reagents : POCl₃ (5 equiv), TMAC (0.1 equiv)
  • Conditions : 90°C, 3 hours
  • Workup : Precipitation in ice-water, filtration, and drying under vacuum
  • Yield : 72–78%

Spectral Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.45 (s, 1H, pyrimidine-H), 7.72–7.68 (m, 2H, aryl-H), 7.42–7.38 (m, 4H, aryl-H), 6.95 (d, J = 8.2 Hz, 2H, aryl-H), 2.52 (s, 3H, CH₃), 2.34 (s, 6H, CH₃).
  • ¹³C NMR (125 MHz, CDCl₃) : δ 161.8 (C=O), 155.2, 149.6, 139.4, 135.2, 132.7, 129.8, 128.4, 127.6, 126.3, 121.9, 115.4, 21.5, 19.8.

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M + H]⁺ = 330.1712
  • Calculated for C₂₀H₁₉N₅ : 330.1715.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Key Advantages
SNAr with Microwave DMF, 150°C, 30 min 65–70 98 Rapid, minimal side products
Buchwald-Hartwig Toluene, 100°C, 12h 82–85 99 High yield, functional group tolerance
Conventional SNAr DMF, 120°C, 6h 60–65 95 Low catalyst cost

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization : The orientation of the pyrazole and pyrimidine rings during cyclocondensation is critical. Steric effects from the 3,4-dimethylphenyl group necessitate precise temperature control to avoid regioisomeric byproducts.
  • Amination Efficiency : Microwave-assisted SNAr reduces decomposition compared to thermal methods, while Buchwald-Hartwig amination offers superior yields but requires stringent oxygen-free conditions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazolopyrimidines .

Scientific Research Applications

1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key structural differences among analogs lie in substituent positions, aromatic systems, and functional groups. Below is a comparative analysis:

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Mass Key Substituents Notable Features
1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine Not provided* ~349 (est.) 3,4-Dimethylphenyl; 4-methylphenyl Electron-rich aromatic systems
1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C21H21N5 343.434 2,4-Dimethylphenyl; 4-methylbenzyl Increased lipophilicity from benzyl
N-(furan-2-ylmethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine C17H15N5O 305.341 3-Methylphenyl; furanmethyl Heteroaromatic furan enhances polarity
1-[(4-Chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine C17H18ClN5O 343.81 4-Chlorophenylmethyl; methoxyethyl Chlorine introduces electronegativity
N-Benzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine C19H16ClN5 357.82 4-Chlorophenyl; benzyl Chlorine and benzyl enhance rigidity

*Estimated based on analogs.

Key Observations:
  • Substituent Position : The 3,4-dimethylphenyl group in the target compound provides steric bulk and electron-donating effects compared to 2,4-dimethylphenyl () or 3-methylphenyl () analogs.
  • Aromatic vs.

Biological Activity

The compound 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine , characterized by its unique pyrazolo-pyrimidine core and aromatic substituents, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N5C_{20}H_{19}N_5 with a molecular weight of 329.4 g/mol. The structural features include:

  • A pyrazolo[4,5-e]pyrimidine core.
  • Aromatic groups that enhance lipophilicity and potentially influence pharmacokinetics.
PropertyValue
Molecular FormulaC20H19N5
Molecular Weight329.4 g/mol
CAS Number890885-73-1

Biological Activity Overview

Research indicates that compounds with similar structures to 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine exhibit a range of biological activities:

  • Antitumor Activity : Pyrazolo-pyrimidine derivatives are known for their inhibitory effects on various cancer cell lines, particularly through mechanisms involving the inhibition of kinases such as BRAF(V600E) and EGFR .
  • Anti-inflammatory Effects : These compounds have shown promise in reducing inflammation by modulating signaling pathways associated with inflammatory responses .
  • Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial and antifungal activities, suggesting potential applications in treating infections .

Structure-Activity Relationships (SAR)

The biological activity of pyrazolo-pyrimidine derivatives is highly dependent on their structural modifications. Key findings include:

  • The presence of electron-donating groups (like dimethylphenyl) enhances biological activity due to increased electron density on the aromatic ring.
  • Substituents at the 4-position of the phenyl group significantly affect the binding affinity to target enzymes or receptors.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineEthynyl group; phenyl substituentAntagonist for mGluR5
3-AminoquinolineQuinoline core; amino groupAntimalarial activity
1-(2-Pyridyl)-2-pyrazolinePyrazoline ring; pyridyl substituentAntioxidant properties

Understanding the mechanism of action for 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine requires further investigation. However, preliminary studies suggest potential interactions with:

  • Enzymes involved in metabolic pathways.
  • Receptors linked to cancer proliferation and inflammation.

Case Studies

  • In Vitro Studies : Research has shown that certain pyrazolo-pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to the target compound were tested against breast and lung cancer cells, demonstrating IC50 values in low micromolar ranges, indicating potent activity.
  • Animal Models : In vivo studies using murine models have indicated that these compounds can significantly reduce tumor size when administered at specific dosages over a defined period.

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